Atecegatran metoxil
Overview
Description
Atecegatran metoxil is an investigational small molecule that has been studied for its potential use as an anticoagulant. It is a prodrug that is converted in vivo to a selective and reversible direct thrombin inhibitor. This compound has been explored in clinical trials for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of atecegatran metoxil involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to introduce the necessary pharmacophores. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Atecegatran metoxil undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Atecegatran metoxil has been studied extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an anticoagulant for the prevention of thromboembolic disorders. It has been evaluated in clinical trials for its efficacy in preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation .
In addition to its medical applications, this compound has been used in basic science research to study the mechanisms of thrombin inhibition and the pharmacokinetics of prodrugs. It has also been explored for its potential use in other thromboembolic conditions and as a tool compound in drug discovery .
Mechanism of Action
Atecegatran metoxil is a prodrug that is converted in vivo to AR-H067637, a selective and reversible direct thrombin inhibitor. Thrombin is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of blood clots. By inhibiting thrombin, this compound effectively prevents the formation of blood clots, thereby reducing the risk of thromboembolic events .
Comparison with Similar Compounds
Atecegatran metoxil is similar to other direct thrombin inhibitors, such as dabigatran and argatroban. it is unique in its prodrug form, which allows for oral administration and improved pharmacokinetic properties. Unlike some other direct thrombin inhibitors, this compound is designed to be converted to its active form in the body, providing a controlled and sustained anticoagulant effect .
List of Similar Compounds
- Dabigatran
- Argatroban
- Bivalirudin
- Lepirudin
These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, routes of administration, and specific clinical applications.
Properties
IUPAC Name |
(2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF2N4O5/c1-33-28-19(26)13-4-2-12(3-5-13)11-27-20(31)17-6-7-29(17)21(32)18(30)14-8-15(23)10-16(9-14)34-22(24)25/h2-5,8-10,17-18,22,30H,6-7,11H2,1H3,(H2,26,28)(H,27,31)/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNMGLZVFNDDPW-ZWKOTPCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=C(C=C1)CNC(=O)C2CCN2C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CC=C(C=C1)CNC(=O)[C@@H]2CCN2C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF2N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433937-93-0 | |
Record name | Atecegatran metoxil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433937930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atecegatran metoxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12507 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATECEGATRAN METOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GU1D587JV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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